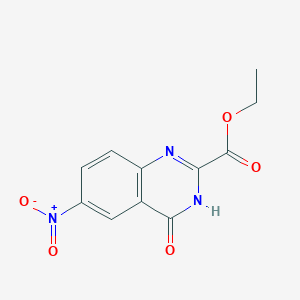
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a quinazoline derivative Quinazoline compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves the reaction of anthranilamide with ethyl oxalate under specific conditions. The reaction proceeds through the formation of an intermediate, which is then nitrated to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Cyclization: Cyclization reactions often require specific catalysts and solvents, depending on the desired product.
Major Products Formed
Reduction: Ethyl 6-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate.
Substitution: 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.
Cyclization: Various heterocyclic compounds depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds with potential anticancer and antimicrobial properties.
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazoline core structure is known to inhibit certain enzymes, contributing to its anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate: Lacks the nitro group at the 6-position.
Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate: Has the nitro group at the 7-position instead of the 6-position.
Uniqueness
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is unique due to the presence of the nitro group at the 6-position, which significantly influences its chemical reactivity and biological activity. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C11H9N3O5 |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
ethyl 6-nitro-4-oxo-3H-quinazoline-2-carboxylate |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)9-12-8-4-3-6(14(17)18)5-7(8)10(15)13-9/h3-5H,2H2,1H3,(H,12,13,15) |
InChI-Schlüssel |
ZAJTVVHEPICRJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


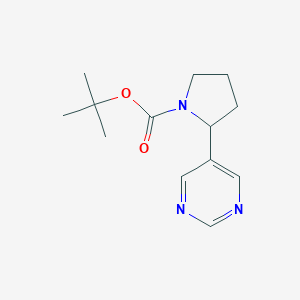
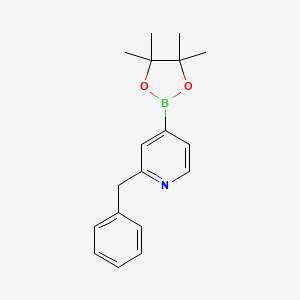

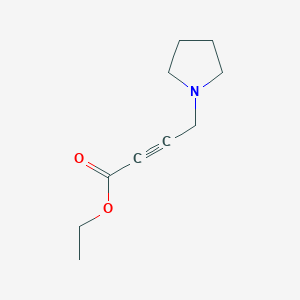
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
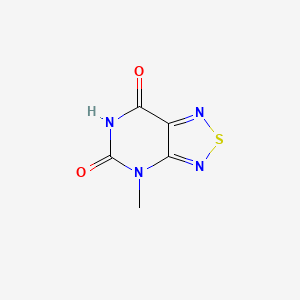
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
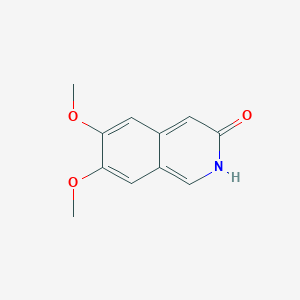
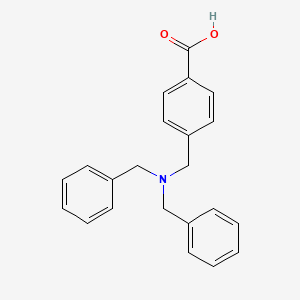
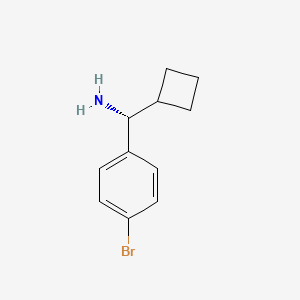
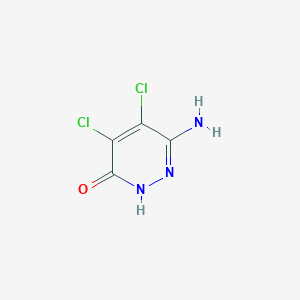
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
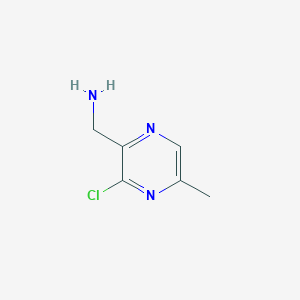
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
